4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1552459-54-7
VCID: VC6363825
InChI: InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2
SMILES: C1CC1N2C=NN=C2C=O
Molecular Formula: C6H7N3O
Molecular Weight: 137.142

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde

CAS No.: 1552459-54-7

Cat. No.: VC6363825

Molecular Formula: C6H7N3O

Molecular Weight: 137.142

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde - 1552459-54-7

Specification

CAS No. 1552459-54-7
Molecular Formula C6H7N3O
Molecular Weight 137.142
IUPAC Name 4-cyclopropyl-1,2,4-triazole-3-carbaldehyde
Standard InChI InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2
Standard InChI Key AZNXERIJHYHENT-UHFFFAOYSA-N
SMILES C1CC1N2C=NN=C2C=O

Introduction

PropertyValueSource
Molecular FormulaC6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}
Molecular Weight137.14 g/mol
SMILESC1CC1N2C(=NC=N2)C=O
InChI KeyAZNXERIJHYHENT-UHFFFAOYSA-N
Purity95%

The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the aldehyde moiety offers a reactive handle for further chemical modifications .

Synthesis and Chemical Reactivity

Synthetic Routes

While no literature explicitly details the synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde, analogous 1,2,4-triazole derivatives are typically synthesized through cyclization reactions. A plausible route involves:

  • Formation of the Triazole Core: Reaction of a cyclopropyl-substituted thiosemicarbazide with a base to induce cyclization, as demonstrated in the synthesis of 1,2,4-triazole-3-thiones .

  • Introduction of the Aldehyde Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .

Table 2: Comparison of Synthetic Methods for Analogous Triazoles

CompoundKey StepsYieldSource
4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehydeMulti-step cyclization from precursorsN/A
3-Methyl-4-cyclopropyl-4H-1,2,4-triazoleHydrazide-isothiocyanate condensation42–97%
Aromatic nitro-1,2,4-triazolyl pyridinesF420-dependent Ddn activation61–92%

Reactivity Profile

The aldehyde group at position 3 participates in:

  • Nucleophilic Additions: With amines to form Schiff bases, useful in drug conjugation.

  • Reductions: To yield hydroxymethyl derivatives, enhancing solubility.

  • Condensations: With active methylene compounds for heterocyclic expansion .

The cyclopropyl ring’s strain energy may facilitate ring-opening reactions under acidic or radical conditions, though this remains unexplored for the title compound .

Structural Characterization

Spectroscopic Data

Although experimental spectra are unavailable, computational predictions and analog comparisons provide insights:

  • IR Spectroscopy: Expected C=O stretch at ~1700 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ .

  • NMR: The aldehyde proton should resonate at δ 9.8–10.2 ppm (¹H), with cyclopropyl protons appearing as multiplet signals (δ 1.2–1.5 ppm) .

Crystallographic Analysis

Hypothesized Biological Activities

Anticancer Activity

Triazole derivatives interfere with DNA replication and microtubule assembly. For example, the carboxamide analog KU6 (PubChem CID 156907138) shows moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM) . The aldehyde moiety in 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde could serve as a Michael acceptor, targeting cellular thiols in redox-active cancers .

Antitubercular Applications

Nitro-containing triazoles, such as pretomanid, require F420-dependent activation for antitubercular activity . While the title compound lacks a nitro group, its cyclopropyl substituent may modulate interactions with Mycobacterium tuberculosis enzymes, warranting resistance profiling.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison of Triazole Derivatives

CompoundSubstituentsMolecular WeightKey Activity
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehydeCyclopropyl, aldehyde137.14Hypothesized broad
4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehydeCyclopentyl, aldehyde165.19Antimicrobial
6-Chloro-N-(4-cyclopropyl-triazol-3-yl)Cyclopropyl, carboxamide318.76Anticancer
4-Cyclopropyl-3-methyl-4H-1,2,4-triazoleCyclopropyl, methyl123.16Antibiotic adjuvant

The aldehyde substituent distinguishes the title compound by enabling covalent target engagement, whereas methyl or carboxamide groups favor non-covalent interactions .

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